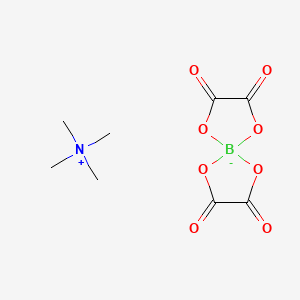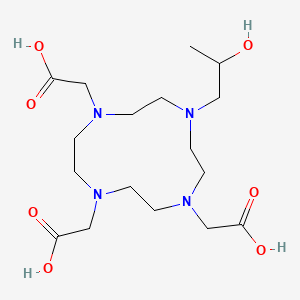
Tetramethylammonium bis(oxalato)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylammonium bis(oxalato)borate is a chemical compound that contains tetramethylammonium cations and bis(oxalato)borate anions. This compound is known for its unique properties and applications, particularly in the field of electrochemistry. It is often used as an electrolyte in electric double-layer capacitors and other electrochemical devices due to its high ionic conductivity and stability .
準備方法
Synthetic Routes and Reaction Conditions: Tetramethylammonium bis(oxalato)borate can be synthesized by reacting tetramethylammonium hydroxide with oxalic acid and boric acid. The reaction typically involves heating the mixture in a suitable solvent, such as benzene, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve microwave irradiation to enhance the reaction efficiency and yield. This method has been shown to produce high-purity this compound with improved electrochemical properties .
化学反応の分析
Types of Reactions: Tetramethylammonium bis(oxalato)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate and oxalate derivatives.
Reduction: Reduction reactions can lead to the formation of boron-containing semi-carbonates and other reduced species.
Substitution: The bis(oxalato)borate anion can participate in substitution reactions, where one or more oxalate groups are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Borate and oxalate derivatives.
Reduction: Boron-containing semi-carbonates and reduced oxalate species.
Substitution: Various substituted borate and oxalate compounds.
科学的研究の応用
Tetramethylammonium bis(oxalato)borate has a wide range of scientific research applications, including:
Electrochemistry: Used as an electrolyte in electric double-layer capacitors and other electrochemical devices due to its high ionic conductivity and stability.
Battery Technology: Investigated as an electrolyte additive in lithium-ion batteries to improve performance and stability.
Material Science: Employed in the synthesis of advanced materials with unique electrochemical properties.
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism by which tetramethylammonium bis(oxalato)borate exerts its effects is primarily related to its ability to dissociate into tetramethylammonium cations and bis(oxalato)borate anions in solution. These ions contribute to the high ionic conductivity and stability of the compound, making it an effective electrolyte in electrochemical applications. The bis(oxalato)borate anion can also participate in various chemical reactions, forming stable complexes with metal ions and other species .
類似化合物との比較
Lithium bis(oxalato)borate: Used as an electrolyte in lithium-ion batteries, known for its high ionic conductivity and stability.
Sodium bis(oxalato)borate: Investigated for use in sodium-ion batteries and other electrochemical applications.
Tetraethylammonium bis(oxalato)borate: Used as an electrolyte in electric double-layer capacitors, similar to tetramethylammonium bis(oxalato)borate.
Uniqueness: this compound is unique due to its combination of high ionic conductivity, stability, and versatility in various electrochemical applications. Its smaller cation size compared to tetraethylammonium bis(oxalato)borate allows for higher ion accumulation in the pores of activated carbon electrodes, leading to improved capacitance in electric double-layer capacitors .
特性
IUPAC Name |
tetramethylazanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BO8.C4H12N/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;1-5(2,3)4/h;1-4H3/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIDRQHOGPKWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.C[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

